molecular formula C34H38N2O6 B12016980 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 489463-85-6

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12016980
CAS No.: 489463-85-6
M. Wt: 570.7 g/mol
InChI Key: ISWAJVXYKNACPZ-NHQGMKOOSA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common steps include:

    Formation of the Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable benzoyl chloride derivative under basic conditions to form the benzyloxy intermediate.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where an ethoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolone Ring: The pyrrolone ring is formed through a cyclization reaction, often involving the use of a suitable amine and a carbonyl compound under acidic or basic conditions.

    Final Assembly: The final compound is assembled by combining the intermediates through a series of condensation and reduction reactions, often requiring specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. This often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: Used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Benzyloxybenzoyl)-5-phenyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Benzyloxy-2-methylbenzoyl)-5-phenyl-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Uniqueness

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is unique due to the presence of both benzyloxy and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

489463-85-6

Molecular Formula

C34H38N2O6

Molecular Weight

570.7 g/mol

IUPAC Name

(4E)-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C34H38N2O6/c1-3-41-27-12-10-26(11-13-27)31-30(33(38)34(39)36(31)17-7-16-35-18-20-40-21-19-35)32(37)29-15-14-28(22-24(29)2)42-23-25-8-5-4-6-9-25/h4-6,8-15,22,31,37H,3,7,16-21,23H2,1-2H3/b32-30+

InChI Key

ISWAJVXYKNACPZ-NHQGMKOOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCN5CCOCC5

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCN5CCOCC5

Origin of Product

United States

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